![molecular formula C11H16O4 B2405967 Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid CAS No. 46368-93-8](/img/structure/B2405967.png)

Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

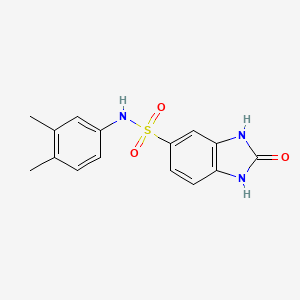

Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid is a chemical compound with the molecular formula C11H16O4 . It is a derivative of the bicyclo[3.2.2]nonane moiety .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclo nonane core with two carboxylic acid groups attached at the 1 and 5 positions . The bicyclo nonane moiety is a common structural feature in many biologically active natural products .Aplicaciones Científicas De Investigación

Conformational Studies

The conformation of related compounds like bicyclo[3.3.1]nonane-3α,7α-dicarboxylic acid has been a subject of study. Using NMR spectroscopy, researchers have compared the conformations of these compounds with model substances, revealing that such dicarboxylic acids predominantly exist as two rapidly interconverting chair-boat conformations (Peters, Toorn, & Bekkum, 1975).

Synthesis of Derivatives

Efficient synthesis of novel 1,3,7-trisubstituted bicyclo[3.3.1]nonane derivatives, such as 1-hydroxybicyclo[3.3.1]nonane-3,7-dicarboxylic acid and its dimethyl ester, has been described. These derivatives are significant for advancing the understanding and utility of bicyclo compounds in scientific research (Klaić, Veljković, & Mlinarić-Majerski, 2002).

Stereochemical Synthesis

The stereoselective synthesis of meso-trans-2-carboxymethyl-1,3-dimethylcyclohexane-1,3-dicarboxylic acid, derived from bicyclo[3,3,1]nonane intermediates, represents another facet of scientific research. This synthesis unambiguously defines stereochemistry at adjacent asymmetric centers, illustrating the complexity and potential of bicyclo compounds (Martin, Parker, & Raphael, 1967).

Cytotoxicity Studies

Bicyclo[3.3.1]nonane derivatives have also been synthesized as mimetics of 2-methoxyestradiol, demonstrating notable cytotoxicity to human lung carcinoma cell lines. This application highlights the potential of bicyclo compounds in medicinal chemistry and cancer research (Nurieva et al., 2017).

Novel Preparation Methods

Research has also focused on novel preparation methods for bicyclo[3.2.2]nonanes, such as the one-pot reaction of [3.2.2]-propellanecarboxylic acids with lead tetraacetate. These methods are crucial for simplifying the synthesis and expanding the accessibility of these compounds for various scientific applications (Sakai, Terashima, Tobe, & Odaira, 1981).

Direcciones Futuras

Propiedades

IUPAC Name |

bicyclo[3.2.2]nonane-1,5-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c12-8(13)10-2-1-3-11(6-4-10,7-5-10)9(14)15/h1-7H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQWSNJMAGOMIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC(C1)(CC2)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[[8-[(2-chloroacetyl)amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2405888.png)

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2405895.png)

![6-[[(4-Fluorophenyl)methylamino]methyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B2405897.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide](/img/structure/B2405898.png)

![N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2405900.png)

![2-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2405901.png)

![4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2405904.png)

![2-Chloro-1-[4-[(3R,4S)-4-hydroxyoxolan-3-yl]piperazin-1-yl]ethanone](/img/structure/B2405906.png)

![1-[(2-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B2405907.png)